molecular formula C7H9ClN2O B1371247 4-Chloro-5-methoxybenzene-1,2-diamine CAS No. 38608-06-9

4-Chloro-5-methoxybenzene-1,2-diamine

Cat. No. B1371247
CAS RN: 38608-06-9
M. Wt: 172.61 g/mol
InChI Key: NYNSGFOMPNKBGG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Chloro-5-methoxybenzene-1,2-diamine is C7H9ClN2O . The InChI code is 1S/C7H9ClN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3 .


Physical And Chemical Properties Analysis

4-Chloro-5-methoxybenzene-1,2-diamine has a molecular weight of 172.61 . It is a solid at room temperature . The melting point is between 127 - 129 degrees Celsius .

Scientific Research Applications

Summary of the Application

“4-Chloro-5-methoxybenzene-1,2-diamine” has been used in a combined structural and theoretical investigation into the crystal arrangement of a 1-chloro-4-methoxybenzene derivative . The study highlights the significant role of weak hydrogen bonding (C–H···X, where X = O, Cl, π, or C–H) as the primary driving force behind the crystal packing .

Methods of Application or Experimental Procedures

The geometrical features of these weak hydrogen bonds were analyzed structurally . Computational analysis of several selected dimeric substructures was then performed using dispersion-corrected DFT (wB97X-D/aug-cc-pVTZ), MEP and QTAIM approaches to evaluate their electronic properties and energetics .

Results or Outcomes

The results showed that cooperative effects and synergies exist among C–H···O/Cl/π interactions . Moreover, the stabilizing contribution of the weakest but attractive C–H···H–C contacts was also confirmed . Natural bond orbital (NBO) methodology further gave insights into the charge transfer and molecular orbital interactions .

Application in Organic Chemistry

Summary of the Application

“4-Chloro-1,2-diaminobenzene” undergoes cyclizations and cyclocondensations to form benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including pharmaceuticals, dyes, and polymers.

Methods of Application or Experimental Procedures

The compound is typically reacted with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic conditions. The resulting intermediate then undergoes intramolecular cyclization to form the benzimidazole ring .

Results or Outcomes

The formation of benzimidazoles is a key step in the synthesis of many biologically active compounds. For example, benzimidazoles are found in a number of pharmaceutical drugs, including antifungal agents and proton pump inhibitors .

Application in Organic Chemistry

Summary of the Application

“4-Chloro-1,2-diaminobenzene” undergoes cyclizations and cyclocondensations to form benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including pharmaceuticals, dyes, and polymers.

Methods of Application or Experimental Procedures

The compound is typically reacted with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic conditions. The resulting intermediate then undergoes intramolecular cyclization to form the benzimidazole ring .

Results or Outcomes

The formation of benzimidazoles is a key step in the synthesis of many biologically active compounds. For example, benzimidazoles are found in a number of pharmaceutical drugs, including antifungal agents and proton pump inhibitors .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P411, P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-chloro-5-methoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNSGFOMPNKBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625975
Record name 4-Chloro-5-methoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methoxybenzene-1,2-diamine

CAS RN

38608-06-9
Record name 4-Chloro-5-methoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-methoxybenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Mammoliti, K Jansen, S El Bkassiny… - Journal of Medicinal …, 2021 - ACS Publications
Idiopathic pulmonary fibrosis (IPF) is a chronic and progressive lung disease. Current treatments only slow down disease progression, making new therapeutic strategies compelling. …
Number of citations: 10 pubs.acs.org

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